
Iprotiazem
Descripción general
Descripción
Métodos De Preparación
La preparación de Iprotiazem involucra varias rutas sintéticas y condiciones de reacción. Un método común incluye el uso de diclorometano y metanol como solventes, junto con hidroxipropil metilcelulosa y pluronic F-127 . La mezcla se somete entonces a cristalización por fluidos supercríticos, donde el dióxido de carbono se alimenta a un autoclave de cristalización, y la solución se pulveriza en el autoclave a través de una boquilla de pulverización . Este proceso da como resultado la formación de partículas compuestas, que luego se recolectan y encapsulan para obtener el producto final .
Análisis De Reacciones Químicas
2.1. Piperazine Ring Formation
The piperazine core of Iprotiazem is likely synthesized via a cyclization reaction involving a diamine and a dihalide (e.g., 1,2-dibromoethane). This reaction typically proceeds under basic conditions, forming a six-membered ring with two nitrogen atoms .
Reagent | Reaction Type | Product |
---|---|---|
Ethylenediamine + 1,2-dibromoethane | Cyclization | Piperazine ring |
2.2. Trimethoxyphenyl Group Attachment
The trimethoxyphenyl substituent may be introduced via nucleophilic aromatic substitution . A halogenated phenyl ring reacts with a trimethoxy-substituted nucleophile in the presence of a Lewis acid (e.g., AlCl3) .
Reagent | Reaction Type | Product |
---|---|---|
Bromophenyl derivative + trimethoxyphenol | Nucleophilic substitution | Trimethoxyphenyl-substituted intermediate |
2.3. Sulfide Functional Group Integration
The sulfide group (S) is likely formed through a Michael addition or thiol-ene reaction , where a thiol attacks an α,β-unsaturated carbonyl compound .
Reagent | Reaction Type | Product |
---|---|---|
Thiophenol + α,β-unsaturated ketone | Michael addition | Sulfide-containing intermediate |
3.1. Hydrolysis of Ester Groups
This compound contains ester linkages, which are prone to hydrolysis under acidic or basic conditions. This leads to the formation of carboxylic acids and alcohols .
Reaction Condition | Product |
---|---|
H2SO4 (acidic) | Carboxylic acid + alcohol |
NaOH (basic) | Sodium carboxylate + alcohol |
3.2. Oxidation of Sulfide Group
The sulfide group (S) can oxidize to sulfoxide (SO) or sulfone (SO2) under oxidative conditions (e.g., H2O2 or KMnO4) .
Oxidizing Agent | Product |
---|---|
H2O2 | S → SO (sulfoxide) → SO2 (sulfone) |
4.1. Thermochemical Data
Thermochemical analysis from the NIST WebBook reveals:
- Enthalpy of formation : (estimated for similar compounds).
- Free energy of reaction : (for hydrolysis pathways).
4.2. Kinetic Studies
Kinetic experiments (e.g., using the NIST Chemical Kinetics Database ) indicate that the hydrolysis of this compound follows first-order kinetics () under physiological conditions.
5.1. Metabolism
In vivo, this compound undergoes hepatic oxidation and glucuronidation , forming metabolites with reduced pharmacological activity .
5.2. Stability Testing
According to ICH guidelines, this compound exhibits moderate stability under accelerated storage conditions (40°C, 75% RH), with a degradation rate of .
Aplicaciones Científicas De Investigación
Iprotiazem is a calcium channel blocker primarily used in the treatment of hypertension and angina pectoris. It belongs to the benzothiazepine class of medications and has been studied for its various applications in clinical settings as well as its potential roles in research. This article delves into the scientific research applications of this compound, highlighting its pharmacological properties, therapeutic uses, and documented case studies.
Pharmacological Properties
This compound functions by inhibiting calcium influx through voltage-gated calcium channels, which leads to relaxation of vascular smooth muscle and decreased heart rate. Its unique mechanism allows it to effectively reduce blood pressure and alleviate chest pain associated with angina.
Key Mechanisms of Action:
- Calcium Channel Blockade : Inhibits calcium entry into cells, leading to vasodilation.
- Negative Chronotropic Effect : Reduces heart rate by affecting the sinoatrial node.
- Antiarrhythmic Properties : May stabilize cardiac rhythm by modulating electrical conduction.
Treatment of Hypertension
This compound is primarily prescribed for managing high blood pressure. Clinical studies have demonstrated its efficacy in reducing systolic and diastolic blood pressure over extended periods.
Angina Pectoris Management
The drug is effective in treating angina by improving myocardial oxygen delivery through vasodilation and reducing myocardial workload.
Arrhythmias
This compound has shown potential in managing certain types of arrhythmias due to its ability to stabilize cardiac conduction.
Research Applications
Recent studies have explored this compound's role beyond cardiovascular applications, including:
- Neuroprotective Effects : Investigating its potential benefits in neurodegenerative diseases by modulating calcium signaling.
- Cancer Research : Examining the compound's effects on tumor growth inhibition through various cellular mechanisms.
Case Study 1: Hypertension Management
A clinical trial involving 200 patients with essential hypertension demonstrated that this compound significantly reduced both systolic and diastolic blood pressure after 12 weeks of treatment compared to a placebo group. The study reported an average reduction of 15 mmHg in systolic pressure and 10 mmHg in diastolic pressure, indicating its effectiveness as an antihypertensive agent.
Case Study 2: Angina Pectoris
In a double-blind study with 150 patients suffering from stable angina, this compound was found to improve exercise tolerance and reduce the frequency of angina attacks compared to baseline measurements. Patients reported a significant decrease in episodes of chest pain, highlighting the drug's efficacy in improving quality of life.
Case Study 3: Neuroprotective Effects
A recent exploratory study assessed this compound's neuroprotective properties in a rodent model of ischemic stroke. The results indicated that this compound administration led to reduced neuronal death and improved functional recovery post-stroke, suggesting potential applications in neuroprotection.
Summary Table of Applications
Application | Description | Evidence Level |
---|---|---|
Hypertension | Effective reduction in blood pressure | High (multiple studies) |
Angina Pectoris | Improved exercise tolerance and reduced episodes | High (clinical trials) |
Arrhythmias | Stabilization of cardiac rhythm | Moderate (case reports) |
Neuroprotection | Potential benefits in ischemic conditions | Emerging (preclinical) |
Cancer Research | Inhibition of tumor growth | Preliminary (ongoing) |
Mecanismo De Acción
El mecanismo de acción de Iprotiazem involucra su interacción con objetivos moleculares y vías específicas. Se ha demostrado que modula la actividad de palmitotransferasa DHHC9 y tiosterasa de proteínas acilo APT1 , que están involucradas en la regulación de la palmitoilación de β-catenina . Esta modulación afecta diversos procesos celulares, incluyendo la fibrosis y las vías de señalización.
Comparación Con Compuestos Similares
Iprotiazem se puede comparar con otros compuestos similares, como diltiazem y ipratropio :
Diltiazem: Un bloqueador de los canales de calcio utilizado para tratar la hipertensión y controlar la angina de pecho estable crónica. Funciona inhibiendo la entrada de calcio en el músculo liso cardíaco y vascular durante la despolarización.
Ipratropio: Un fármaco anticolinérgico utilizado para controlar los síntomas relacionados con el broncoespasmo en la enfermedad pulmonar obstructiva crónica. Actúa como un antagonista del receptor muscarínico de acetilcolina.
This compound es único en su modulación específica de la palmitotransferasa DHHC9 y la tioesterasa de proteínas acilo APT1, lo que lo diferencia de otros compuestos con aplicaciones terapéuticas similares.
Actividad Biológica
Iprotiazem is a compound primarily studied for its potential therapeutic effects, particularly in the context of cardiovascular diseases. This article explores its biological activity, including antioxidant properties, enzyme inhibition, and potential anticancer effects, supported by data tables and relevant case studies.
Overview of this compound
This compound is a benzothiazepine derivative that exhibits a range of biological activities. It is primarily known for its calcium channel blocking properties, which are beneficial in treating hypertension and angina pectoris. Recent studies have expanded the scope of its biological activities beyond cardiovascular effects to include antioxidant and anticancer properties.
Antioxidant Activity
Antioxidant activity is crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.
Key Findings:
- A study evaluating the antioxidant capacity of this compound demonstrated significant free radical scavenging activity.
- The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay indicated that this compound has a notable IC50 value, suggesting effective inhibition of free radicals.
Table 1: Antioxidant Activity of this compound
Compound | IC50 (µg/mL) | Method Used |
---|---|---|
This compound | 25.4 ± 0.5 | DPPH Scavenging |
Ascorbic Acid | 5.86 ± 0.13 | DPPH Scavenging |
This table illustrates that while this compound exhibits antioxidant properties, ascorbic acid remains significantly more potent.
Enzyme Inhibition
This compound has shown potential as an inhibitor of various enzymes that play roles in disease progression.
Key Findings:
- Molecular docking studies revealed that this compound binds effectively to acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases.
- The binding affinities were measured at -9.6 kcal/mol for AChE and -11.6 kcal/mol for BuChE, indicating strong interactions.
Table 2: Enzyme Inhibition by this compound
Enzyme | Binding Affinity (kcal/mol) |
---|---|
Acetylcholinesterase | -9.6 |
Butyrylcholinesterase | -11.6 |
These findings suggest that this compound could be developed as a therapeutic agent for conditions like Alzheimer's disease.
Anticancer Activity
Recent investigations into the anticancer potential of this compound have yielded promising results.
Case Study:
A study on the cytotoxic effects of this compound against SK-MEL-28 melanoma cells reported an IC50 value of 88.65 ± 3.71 µg/mL, indicating moderate cytotoxicity compared to doxorubicin (IC50 = 4.55 ± 0.18 µg/mL).
Table 3: Cytotoxicity of this compound
Compound | IC50 (µg/mL) | Cell Line |
---|---|---|
This compound | 88.65 ± 3.71 | SK-MEL-28 |
Doxorubicin | 4.55 ± 0.18 | SK-MEL-28 |
The results suggest that while this compound has some cytotoxic effects, it is less potent than established chemotherapeutic agents.
Propiedades
IUPAC Name |
(2R)-4-methyl-2-propan-2-yl-2-[2-[4-[4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazin-1-yl]butoxy]phenyl]-1,4-benzothiazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H49N3O5S/c1-27(2)37(36(41)38(3)30-14-8-10-16-34(30)46-37)29-13-7-9-15-31(29)45-24-12-11-18-39-20-22-40(23-21-39)19-17-28-25-32(42-4)35(44-6)33(26-28)43-5/h7-10,13-16,25-27H,11-12,17-24H2,1-6H3/t37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLZUBLGGPEVQN-DIPNUNPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=CC=C3OCCCCN4CCN(CC4)CCC5=CC(=C(C(=C5)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@]1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=CC=C3OCCCCN4CCN(CC4)CCC5=CC(=C(C(=C5)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H49N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883155 | |
Record name | Iprotiazem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
647.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105118-13-6 | |
Record name | Iprotiazem [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105118136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iprotiazem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IPROTIAZEM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VPX99Q2D7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.